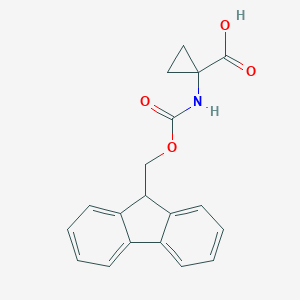

1-(Fmoc-amino)cyclopropanecarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Fmoc-amino)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, applications, and relevant experimental protocols for 1-(Fmoc-amino)cyclopropanecarboxylic acid. This synthetic amino acid analog is a valuable building block in peptide synthesis, offering unique conformational constraints to peptide structures.

Core Chemical Properties

This compound, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 323.34 g/mol | [2] |

| CAS Number | 126705-22-4 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 219 - 227 °C | [1] |

| Purity | ≥95.0% (GC) | [2] |

| Solubility | Soluble in organic solvents such as DMF and dichloromethane. | |

| Storage Conditions | 2-8°C | [1][2] |

Applications in Research and Development

The primary application of this compound lies in peptide synthesis , specifically in Fmoc solid-phase peptide synthesis (SPPS) .[1][2] The incorporation of this non-natural amino acid introduces a rigid cyclopropane ring into the peptide backbone. This structural constraint can significantly influence the peptide's conformation, leading to:

-

Enhanced Stability: The cyclopropane moiety can protect against enzymatic degradation, increasing the peptide's half-life in biological systems.[1]

-

Improved Bioactivity: By locking the peptide into a specific conformation, it can lead to higher binding affinity and selectivity for its biological target.[1]

These properties make it a valuable tool in drug development for creating novel peptide-based therapeutics with improved pharmacological profiles, particularly in areas like oncology and neurology.[1] It is also utilized in bioconjugation to link to other biomolecules for applications such as targeted drug delivery.[1]

Experimental Protocols

The following sections detail the standard experimental protocols for the use of this compound in solid-phase peptide synthesis.

The initial step in SPPS is the preparation of the solid support, typically a resin such as Rink Amide or Wang resin.

-

Procedure:

The N-terminal Fmoc protecting group must be removed to allow for the coupling of the next amino acid.

-

Reagents:

-

Procedure:

-

Add the deprotection solution to the resin-bound peptide.[4]

-

Agitate the mixture for a specified time, typically ranging from 1 to 20 minutes.[7][8] A common protocol involves two treatments: a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][7]

-

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[8][9]

Following deprotection, this compound (or another Fmoc-protected amino acid) is coupled to the free amine on the growing peptide chain.

-

Reagents:

-

Fmoc-amino acid (e.g., this compound)

-

Coupling reagents: Common choices include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or HCTU.[4][10][11]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is often used.[4][11]

-

Solvent: Peptide synthesis grade DMF.[4]

-

-

Procedure:

-

Dissolve this compound and an activating agent (e.g., HOBt or OxymaPure with DIC) in DMF.[5][7]

-

Add the activation solution to the deprotected resin.

-

Add a base such as DIPEA to the reaction mixture.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-4 hours) with agitation.[6] The completion of the reaction can be monitored using a Kaiser test.[4]

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]

-

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

-

Reagents:

-

Cleavage Cocktail: A common mixture is Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[5]

-

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.[4]

-

Isolate the peptide by centrifugation and wash it with cold ether.

-

Dry the purified peptide.

-

Visualizing the Workflow

The general workflow for a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis is illustrated below.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 95.0 GC 126705-22-4 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

An In-depth Technical Guide to Fmoc-Acca: Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure. Among the vast array of synthetic amino acids, Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Acca), a Cα,α-disubstituted cyclic amino acid, has garnered significant interest. Its rigid cyclohexane ring imposes significant conformational constraints on the peptide backbone, making it a valuable tool for inducing specific secondary structures such as β-turns and helices. This technical guide provides a comprehensive overview of the structure, synthesis, and conformational analysis of Fmoc-Acca, intended to serve as a resource for researchers leveraging this unique building block in peptide design and development.

Fmoc-Acca: Structural Properties

Fmoc-Acca, with the chemical formula C22H23NO4, consists of a 1-aminocyclohexanecarboxylic acid (Acca) core protected at the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] The presence of the bulky and rigid cyclohexane ring sterically hinders rotation around the N-Cα and Cα-C bonds, thereby restricting the available conformational space of the amino acid residue when incorporated into a peptide chain.

Table 1: Physicochemical Properties of Fmoc-1-aminocyclohexanecarboxylic acid

| Property | Value | Reference |

| Molecular Formula | C22H23NO4 | [1][2][3] |

| Molecular Weight | 365.4 g/mol | [1][2] |

| Appearance | White to pale white solid/powder | [1] |

| Melting Point | 185-187 °C | |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of Fmoc-1-aminocyclohexanecarboxylic acid

The synthesis of Fmoc-Acca is typically achieved through the reaction of 1-aminocyclohexanecarboxylic acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions.[4] The following is a general laboratory-scale protocol.

Materials:

-

1-aminocyclohexanecarboxylic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve 1-aminocyclohexanecarboxylic acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a round-bottom flask. Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C. A white precipitate of Fmoc-Acca should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Fmoc-Acca can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white, crystalline solid.

Diagram 1: General Workflow for the Synthesis and Purification of Fmoc-Acca

Caption: A flowchart illustrating the key stages in the chemical synthesis and purification of Fmoc-Acca.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Acca

Fmoc-Acca is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[5] The general cycle for incorporating an Fmoc-protected amino acid onto a solid support (resin) is outlined below.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Acca)

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

-

Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Solvents: DMF, dichloromethane (DCM)

-

Washing solvents: DMF, DCM, isopropanol

Procedure (One Coupling Cycle):

-

Resin Swelling: The resin is swelled in DMF or DCM in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This exposes a free amine for the next coupling reaction. The resin is then thoroughly washed with DMF.

-

Amino Acid Activation: The carboxylic acid of the incoming Fmoc-Acca is activated using coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIPEA) in DMF.

-

Coupling: The activated Fmoc-Acca solution is added to the resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours) to form a new peptide bond.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Diagram 2: The Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: A diagram illustrating the iterative steps of the Fmoc-SPPS cycle for peptide chain elongation.

Conformational Analysis of Acca-Containing Peptides

The incorporation of Acca into a peptide chain significantly restricts its conformational freedom. X-ray crystallographic studies of peptides containing Acca have provided valuable insights into its preferred backbone dihedral angles (phi, φ and psi, ψ).

Table 2: Dihedral Angles of Acca in Peptides from Crystal Structure Analysis

| Peptide | Acca Residue Position | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Conformation | Reference |

| Boc-Aib-Acc6-NHMe·H2O | 2 | -68.4 | -15.0 | Type I/III β-turn | [5] |

| Boc-Aib-Acc6-OMe | 2 | 48.0 | 42.6 | Helical | [5] |

Note: Acc6 is an abbreviation for 1-aminocyclohexanecarboxylic acid.

The data in Table 2 demonstrates that the Acca residue can adopt conformations consistent with both β-turn and helical secondary structures. In the dipeptide Boc-Aib-Acc6-NHMe, the Acca residue is part of a β-turn, a common secondary structural motif that is crucial for protein folding and molecular recognition. In contrast, in Boc-Aib-Acc6-OMe, the Acca residue adopts a helical conformation. These findings underscore the utility of Acca as a potent inducer of specific secondary structures in peptides.

Diagram 3: Conformational Restriction by Acca in a Peptide Chain

Caption: A diagram illustrating how the incorporation of Acca restricts the conformational freedom of a peptide chain, favoring specific secondary structures.

Biological Activity of Acca-Containing Peptides

The conformational constraints imposed by Acca can lead to peptides with enhanced biological activity. For example, a synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid, has demonstrated in vitro inhibitory activity against several drug-resistant bacterial strains.[6] Spectroscopic studies, including circular dichroism (CD) and 2D-NMR, indicated that this peptide adopts helical conformations upon interacting with bacterial membrane mimics, which is a common mechanism of action for many antimicrobial peptides.[6] This highlights the potential of using Fmoc-Acca in the design of novel peptide-based therapeutics.

Conclusion

Fmoc-1-aminocyclohexanecarboxylic acid is a valuable and versatile building block for peptide chemists and drug developers. Its rigid cyclic structure provides a powerful means to control peptide conformation, leading to the stabilization of specific secondary structures such as β-turns and helices. This conformational control can translate into improved biological activity and metabolic stability. The experimental protocols and conformational data presented in this guide offer a foundational understanding for the effective utilization of Fmoc-Acca in the design and synthesis of novel, structurally defined peptides with therapeutic potential. Further research into the diverse applications of Acca-containing peptides is warranted and holds significant promise for the future of peptide-based drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acpc-OH, is a crucial building block in the field of peptide synthesis and medicinal chemistry. Its rigid cyclopropane scaffold introduces conformational constraints into peptide backbones, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability of peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the synthesis of Fmoc-Acpc-OH, including a detailed experimental protocol, quantitative data, and a logical workflow diagram.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Fmoc-Acpc-OH, Fmoc-Acc-OH |

| CAS Number | 126705-22-4 |

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.34 g/mol |

| Appearance | White crystalline powder[1] |

| Melting Point | 219 - 227 °C[1] |

| Purity | Typically >98% |

| Storage Temperature | 2-8°C[1] |

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the N-protection of the free amino acid, 1-aminocyclopropanecarboxylic acid. The most common and efficient method employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting group source under mild basic conditions.

The reaction mechanism involves the nucleophilic attack of the amino group of 1-aminocyclopropanecarboxylic acid on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage. The reaction is typically carried out in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, to ensure the solubility of both the amino acid and the Fmoc-OSu reagent, as well as to maintain a basic pH to deprotonate the amino group and neutralize the N-hydroxysuccinimide byproduct.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart detailing the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from standard methods for the Fmoc protection of amino acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 1-Aminocyclopropanecarboxylic acid | 101.10 |

| Fmoc-OSu | 337.32 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Dioxane | - |

| Diethyl Ether | - |

| Hydrochloric Acid (1 M) | - |

| Deionized Water | - |

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution. Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other organic impurities.

-

Product Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Quantitative Data:

| Parameter | Typical Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Room Temperature |

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that utilizes standard organic chemistry techniques. The resulting product is a valuable tool for peptide chemists and drug developers seeking to introduce conformational rigidity and enhance the pharmacological properties of peptide-based molecules. The protocol provided in this guide is robust and can be readily implemented in a standard laboratory setting.

References

An In-depth Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Acca-OH)

CAS Number: 126705-22-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca-OH), a synthetic amino acid derivative crucial for modern peptide chemistry and drug discovery. This document details its physicochemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), and its role as a conformational constraint in peptide structure. Detailed experimental protocols and safety information are also provided to assist researchers in its effective application.

Core Concepts and Physicochemical Properties

This compound, also known as Fmoc-Acpc-OH, is a non-proteinogenic amino acid.[1] It consists of a cyclopropane ring with both an amino group and a carboxylic acid group attached to the same carbon atom. The amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for use in the most common strategy for solid-phase peptide synthesis (SPPS).[1]

The key feature of Fmoc-Acca-OH is the rigid cyclopropane ring. This structural element introduces a significant conformational constraint into the peptide backbone when incorporated. Unlike linear amino acid residues which have considerable rotational freedom, the cyclopropane moiety "locks" the peptide chain into a more defined three-dimensional structure. This pre-organization can lead to peptides with enhanced biological activity, increased binding affinity for targets, and improved stability against enzymatic degradation.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-Acca-OH.

| Property | Value | References |

| CAS Number | 126705-22-4 | [1][2][3] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 323.34 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 219 - 227 °C | [1] |

| Purity | ≥95.0% to >99% (technique-dependent) | [2][3] |

| Storage Temperature | 2-8°C, protected from light and moisture | [1][2] |

| SMILES String | OC(=O)C1(CC1)NC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |

| InChI Key | OPPOISJKHBLNPD-UHFFFAOYSA-N | [2] |

Data Presentation: Solubility

Quantitative solubility data for Fmoc-Acca-OH is not widely published. However, like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents commonly used in SPPS.

| Solvent | Qualitative Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS coupling reactions.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, can be better for solvating aggregating peptides. |

| Dichloromethane (DCM) | Soluble | Used for resin swelling and some coupling protocols.[4] |

| Tetrahydrofuran (THF) | Moderately Soluble | Can be used in solvent mixtures. |

| Water | Sparingly Soluble | The large, hydrophobic Fmoc group limits aqueous solubility. |

Synthesis and Characterization

Fmoc-Acca-OH is typically synthesized by the N-protection of the parent amino acid, 1-aminocyclopropanecarboxylic acid, using an Fmoc-donating reagent under basic conditions.

Experimental Protocol: Synthesis of Fmoc-Acca-OH (Representative)

This protocol is a representative procedure based on standard Schotten-Baumann conditions for Fmoc protection of amino acids.[5]

Materials:

-

1-aminocyclopropanecarboxylic acid (1.0 eq)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)

-

Dioxane or Acetone

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-aminocyclopropanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (or a suitable buffer).

-

Addition of Fmoc Reagent: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane or acetone dropwise to the stirred amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-Cl and byproducts.

-

Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Fmoc-Acca-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white, crystalline solid.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of Fmoc-Acca-OH.

Data Presentation: Typical Characterization Data

| Technique | Expected Characteristics |

| ¹H NMR | Fmoc Group: 7.8-7.3 ppm (8H, aromatic protons), 4.5-4.2 ppm (3H, CH and CH₂ of fluorenyl group). Cyclopropyl Group: 1.5-1.0 ppm (4H, diastereotopic CH₂ protons). |

| ¹³C NMR | Fmoc Group: ~176 ppm (Carboxylic C=O), ~156 ppm (Urethane C=O), 144-120 ppm (Aromatic carbons), ~67 ppm (Fmoc-CH₂), ~47 ppm (Fmoc-CH). Cyclopropyl Group: ~33 ppm (Quaternary C), ~16 ppm (CH₂ carbons). |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), 3300-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of urethane), ~1520 (N-H bend). |

| Mass Spec (ESI) | Expected [M+H]⁺: 324.12. Expected [M+Na]⁺: 346.10. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Acca-OH is as a building block in Fmoc-based SPPS.[1] Its incorporation introduces a rigid bend or turn, making it a valuable tool for creating peptidomimetics, stabilizing secondary structures like β-turns, and exploring structure-activity relationships.

Experimental Protocol: Incorporation of Fmoc-Acca-OH into a Peptide Chain

This protocol describes a standard manual cycle for coupling Fmoc-Acca-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

-

Fmoc-Acca-OH (3-5 equivalents relative to resin loading)

-

Coupling Reagent: e.g., HBTU/HATU (3-5 eq)

-

Base: e.g., DIPEA/NMM (6-10 eq)

-

Solvent: High-purity, amine-free DMF or NMP

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, DCM

-

Reaction Vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve Fmoc-Acca-OH (3-5 eq) and the coupling reagent (e.g., HBTU, ~0.95 eq relative to amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 eq relative to amino acid) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling:

-

Add the activated Fmoc-Acca-OH solution to the drained, deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), indicating incomplete coupling, the step can be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualization: SPPS Cycle for Fmoc-Acca-OH Incorporation

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

Researchers handling this compound should adhere to standard laboratory safety practices for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and respiratory tract. Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific, comprehensive toxicological profile for Fmoc-Acca-OH is not extensively documented, it should be handled with the care afforded to all fine chemicals. The parent compound, 1-aminocyclopropanecarboxylic acid, is listed as an irritant.

Conclusion

This compound is a powerful and versatile building block for peptide chemists. Its rigid cyclopropane structure provides a reliable method for introducing conformational constraints, which is a key strategy in the design of peptides with enhanced stability, selectivity, and therapeutic potential. By understanding its properties and employing the standardized protocols outlined in this guide, researchers can effectively leverage Fmoc-Acca-OH to advance their projects in drug discovery and materials science.

References

physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid

An In-depth Technical Guide to the Physical Properties of Fmoc-1-aminocyclopropane-1-carboxylic Acid

Fmoc-1-aminocyclopropane-1-carboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis.[1] Its unique cyclopropane structure imparts conformational rigidity to peptide backbones, a desirable characteristic for enhancing metabolic stability, receptor affinity, and biological activity of novel therapeutics.[1] This guide provides a comprehensive overview of the physical properties of Fmoc-1-aminocyclopropane-1-carboxylic acid, along with detailed experimental protocols relevant to its handling and application in research and development.

Core Physical and Chemical Properties

Fmoc-1-aminocyclopropane-1-carboxylic acid is commercially available as a white to off-white crystalline powder.[1][2][3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | Fmoc-Acpc-OH, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | [1][4] |

| CAS Number | 126705-22-4 | [1][2][4] |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2][4] |

| Molecular Weight | 323.3 g/mol (or 323.34 g/mol ) | [1][4][5] |

| Melting Point | 219 - 227 °C, 225-226 °C | [1][2] |

| Appearance | White crystalline powder, White to off-white powder | [1][2][3] |

| Purity | >98%, >99% | [2][4] |

| Storage Conditions | 0-8 °C, Room temperature away from light | [1][3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like Fmoc-1-aminocyclopropane-1-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C, while impurities can lead to a depressed and broader melting range.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (sintering or slumping of the solid) to the complete liquefaction of the sample is recorded.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Fmoc-1-aminocyclopropane-1-carboxylic acid sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., >10°C/min) to find a rough melting range.[9][10] Allow the apparatus to cool before proceeding.

-

Accurate Determination: For an accurate measurement, begin heating at a moderate rate until the temperature is about 10-15°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute to ensure even heat distribution.[10]

-

Observation and Recording: Carefully observe the sample through the viewing lens.

-

Reporting: The melting point is reported as the range T₁ - T₂.

This protocol provides a general framework for determining the solubility of Fmoc-1-aminocyclopropane-1-carboxylic acid. Specific parameters may need to be optimized.

Principle: A saturated solution of the compound is prepared in a given solvent at a specific temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Materials:

-

Fmoc-1-aminocyclopropane-1-carboxylic acid

-

A selection of solvents (e.g., water, ethanol, DMF, DMSO, acetonitrile)

-

Vials with screw caps

-

Vortex mixer and/or shaker bath

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (for UV-Vis quantification) or HPLC system

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvents or solvent mixtures (e.g., 50% acetonitrile in water).

-

Sample Addition: To a series of vials, add a pre-weighed excess amount of Fmoc-1-aminocyclopropane-1-carboxylic acid.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique. Given the Fmoc group, UV-Vis spectrophotometry at a wavelength corresponding to the fluorenyl moiety (around 260-300 nm) is a viable option.[11] A standard curve should be prepared for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Application in Experimental Workflows

The primary application of Fmoc-1-aminocyclopropane-1-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support (resin).

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving coupling, washing, deprotection, and subsequent washing, allows for the controlled assembly of a peptide sequence.[12] The incorporation of Fmoc-1-aminocyclopropane-1-carboxylic acid within this workflow introduces a constrained cyclopropyl moiety into the peptide backbone, which can significantly influence its final conformation and properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Fmoc-1-Aminocyclopropane-1-carboxylicacid, CasNo.126705-22-4 Watson International Ltd United Kingdom [watson.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ursinus.edu [ursinus.edu]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to Fmoc-Acc-OH: A Fluorescent Building Block for Peptide Synthesis

Fmoc-Acc-OH is a specialized amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. As a fluorescent building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) to create peptides with a C-terminal fluorescent label. This intrinsic fluorescence allows for sensitive detection and quantification, making these labeled peptides valuable tools for studying enzyme kinetics, protein-protein interactions, and cellular imaging. The coumarin-based structure of the "Acc" moiety provides distinct spectral properties that shift upon enzymatic cleavage of the adjacent amide bond, enabling real-time monitoring of enzyme activity.

Quantitative Data Summary

The molecular formula and weight of Fmoc-Acc-OH are summarized below. It is important to note that slight variations in reported values can exist between suppliers.

| Parameter | Value | Source |

| Chemical Name | N-α-Fmoc-7-amino-4-carboxymethylcoumarin | AAPPTEC |

| CAS Number | 378247-75-7 | AAPPTEC, Biosynth |

| Molecular Formula | C₂₆H₁₉NO₆ | [1] |

| Molecular Weight | 441.44 g/mol | [1] |

Biochemical Applications and Properties

Fmoc-Acc-OH is designed for incorporation into peptide sequences to serve as a fluorogenic substrate for enzymatic assays. The intact Fmoc-Acc-OH labeled peptide exhibits a maximum excitation wavelength of 325 nm and a maximum emission wavelength of 400 nm.[2] Upon enzymatic cleavage of the amide bond C-terminal to the Acc moiety, the resulting free aminocoumarin derivative displays a significant shift in its fluorescence properties, with excitation and emission maxima moving to longer wavelengths (approximately 350 nm and 450 nm, respectively).[2] This spectral shift forms the basis for highly sensitive, continuous assays of proteolytic enzyme activity.

Beyond enzyme studies, this building block has applications in:

-

Apoptosis research : It has been shown to be involved in apoptotic signaling.[1]

-

Drug Discovery : Used to screen for enzyme inhibitors by monitoring the reduction in fluorescence signal.

-

Peptide Synthesis : Serves as a versatile building block for creating custom fluorescent probes.[1]

Experimental Protocols

The following section details a representative protocol for the incorporation of Fmoc-Acc-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of Fmoc-Acc-OH via Solid-Phase Peptide Synthesis

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-Acc-OH

-

Other required N-α-Fmoc protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N'-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Methodology:

-

Resin Preparation:

-

Fmoc Deprotection (for the first amino acid on the resin):

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[3][4]

-

Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove residual piperidine.[4]

-

-

Coupling of Fmoc-Acc-OH (or other Fmoc-amino acids):

-

In a separate vial, pre-activate the Fmoc-Acc-OH (3-4 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3.9 equivalents) and DIPEA (8 equivalents).[5] Allow the mixture to react for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[4]

-

To confirm the completion of the coupling reaction, a small sample of the resin can be tested using the Kaiser test (a ninhydrin-negative result indicates a complete reaction).[4]

-

Wash the resin with DMF (3 times) and DCM (3 times).[4]

-

-

Peptide Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, DCM, and methanol, then dry it under a vacuum.[4]

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.[5]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.[5]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[5]

-

Dry the peptide pellet under a vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final fluorescently labeled peptide using mass spectrometry and analytical HPLC.

-

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of a fluorescent peptide using Fmoc-Acc-OH to its application in an enzymatic assay.

Workflow for synthesis and application of an Fmoc-Acc-OH labeled peptide.

References

The Role of Cyclopropane in Amino Acid Constraints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into peptides is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity, metabolic stability, and receptor selectivity. Among the various strategies employed, the use of cyclopropane-containing amino acids has emerged as a powerful tool for rigidifying peptide backbones and controlling side-chain orientations. The inherent strain and rigidity of the cyclopropane ring significantly limit the accessible conformational space of the amino acid residue, effectively "locking" it into a desired bioactive conformation.[1][2] This technical guide provides an in-depth exploration of the role of cyclopropane in constraining amino acid conformation, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Conformational Constraints: Quantitative Insights

The primary effect of incorporating a cyclopropane ring into an amino acid is the restriction of the backbone dihedral angles, phi (φ) and psi (ψ). This restriction pre-organizes the peptide into specific secondary structures, such as β-turns or helical motifs. X-ray crystallography studies of peptides containing 1-aminocyclopropane-1-carboxylic acid (Ac3c) provide precise quantitative data on these conformational constraints.

| Compound | Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Conformation |

| Piv-Ac3c-OH | Ac3c | -87.9 | -5.6 | Folded (Bridge) |

| t-Boc-Ac3c-OH (α-form) | Ac3c | 61.3 | 36.5 | Folded (Bridge) |

| t-Boc-Ac3c-OH (β-form) | Ac3c | -63.5 | -33.5 | Folded (Bridge) |

| Z-Ac3c-OMe | Ac3c | -60.8 | -35.2 | Folded (Bridge) |

| H-(Ac3c)₂-OMe (C-terminal) | Ac3c | -72.6 | 16.2 | Folded (Bridge) |

| pBrBz-Ac3c-OH | Ac3c | -153.1 | 14.8 | Semi-extended |

| Z-Ac3c-OH | Ac3c | -169.3 | 10.3 | Semi-extended |

| H-(Ac3c)₂-OMe (N-terminal) | Ac3c | 55.4 | 40.7 | C5 Conformation |

Data sourced from the crystallographic characterization of Ac3c derivatives and peptides.[3]

The data clearly indicates that the Ac3c residue predominantly favors folded conformations, populating the "bridge" region of the Ramachandran plot.[3] This inherent preference for specific turn-like structures is a key contributor to the bioactivity of peptides containing this and other cyclopropane-constrained amino acids.

Experimental Protocols

Synthesis of a Cyclopropane-Fused Proline Analogue

This protocol outlines the synthesis of a fluorocyclopropane-containing proline analogue, a valuable building block for creating conformationally constrained peptides. The key step is an enantioselective cyclopropanation reaction.[4][5]

Materials:

-

Appropriate N-protected allylamine

-

Bromoacetyl bromide

-

Base (e.g., triethylamine)

-

Diazoacetamide reagent

-

Chiral Ruthenium or Rhodium catalyst (e.g., Ru₂(S-BINE)₄Cl)

-

Solvents: Dichloromethane (DCM), Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Amide Formation: To a solution of the N-protected allylamine in DCM, add triethylamine and cool to 0 °C. Slowly add bromoacetyl bromide and stir the reaction mixture at room temperature overnight. After completion, quench the reaction with water and extract the product with DCM. Purify the crude product by silica gel chromatography.

-

Diazoacetamide Synthesis: Prepare the corresponding diazoacetamide from the amide synthesized in the previous step using a suitable diazo transfer reagent.

-

Enantioselective Intramolecular Cyclopropanation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in DCM. Add the diazoacetamide solution dropwise to the catalyst solution at room temperature. Monitor the reaction by TLC.

-

Purification: Upon completion, concentrate the reaction mixture and purify the resulting cyclopropane-fused lactam by silica gel chromatography to separate the diastereomers.

-

Homologation and Hydrolysis: The purified lactam can be further processed through reductive cyanation followed by acidic hydrolysis to yield the final free amino acid analogue.[4]

Incorporation of Cyclopropane-Constrained Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general procedure for incorporating an Fmoc-protected cyclopropane amino acid (e.g., Fmoc-Ac3c-OH) into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with a Rink Amide resin.[6][7]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including the cyclopropane-containing one)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of the cyclopropane amino acid, use Fmoc-Ac3c-OH in the coupling step.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dry the peptide. The crude peptide is then purified by reverse-phase HPLC.

Visualizing the Role of Cyclopropane Constraints in a Biological Context

Cyclopropane-constrained amino acids are frequently incorporated into peptides designed as enzyme inhibitors due to their ability to mimic transition states or to orient side chains for optimal binding to the enzyme's active site.[8] The following diagrams illustrate a typical experimental workflow for screening such inhibitors and the underlying mechanism of competitive inhibition.

Caption: Workflow for an enzyme inhibition assay using a cyclopropane-peptide inhibitor.

Caption: Mechanism of competitive enzyme inhibition by a cyclopropane-peptide.

Conclusion

The incorporation of cyclopropane rings into amino acid structures offers a robust and predictable method for constraining peptide conformations. This strategy not only provides valuable insights into the structure-activity relationships of bioactive peptides but also serves as a practical approach in drug discovery to enhance therapeutic potential. The quantitative data on dihedral angle restrictions, coupled with reliable synthetic protocols, empowers researchers to rationally design and synthesize novel peptide-based therapeutics with improved efficacy and stability. The continued exploration of diverse cyclopropane-containing amino acids will undoubtedly expand the toolbox of medicinal chemists and lead to the development of next-generation peptide drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peptidomimetics with Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of peptidomimetics incorporating constrained amino acids, a pivotal strategy in modern drug discovery. By restricting the conformational flexibility of peptides, these modifications can lead to compounds with enhanced potency, selectivity, and metabolic stability. This document delves into the core principles, quantitative data, experimental methodologies, and the underlying biological pathways related to this promising class of therapeutics.

Core Concepts of Constrained Peptidomimetics

Peptides, while offering high specificity and potency, are often limited as therapeutic agents due to their poor metabolic stability and low bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the essential structural features of a natural peptide required for biological activity while being more resistant to enzymatic degradation. The incorporation of constrained amino acids is a key strategy in peptidomimetic design. By reducing the number of available conformations, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in binding affinity.[1] Furthermore, the unnatural backbone or side-chain conformations can render the peptidomimetic unrecognizable to proteases, thereby increasing its half-life in biological systems.[2]

Common strategies for introducing conformational constraints include:

-

Cyclization: Forming a covalent bond between two parts of the peptide chain, such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. Cyclic peptides often exhibit enhanced stability and binding affinity.[1][2]

-

Incorporation of α,α-disubstituted amino acids: These amino acids, such as α-aminoisobutyric acid (Aib), restrict the psi (ψ) and phi (φ) backbone dihedral angles, promoting the formation of stable secondary structures like helices and turns.

-

Lactam bridges: Intramolecular amide bond formation between the side chains of amino acids like aspartate or glutamate and lysine can create a rigidifying lactam bridge.

-

Stapled peptides: This technique involves introducing two unnatural amino acids with reactive side chains that are then covalently linked ("stapled") to stabilize an α-helical conformation. Stapled peptides have shown promise in targeting intracellular protein-protein interactions.

Quantitative Data Presentation

This section presents quantitative data for exemplary constrained peptidomimetics, focusing on their binding affinity to specific targets and their metabolic stability.

Binding Affinity of Cyclic RGD Peptidomimetics for Integrin αvβ3

The Arg-Gly-Asp (RGD) sequence is a key recognition motif for many integrins, and cyclic RGD peptides are potent inhibitors of integrin function, with applications in anti-angiogenic and anti-cancer therapies.[3][4][5] The table below summarizes the binding affinities of several cyclic RGD peptidomimetics for the αvβ3 integrin.

| Compound | Sequence | Constraint Type | IC50 (nM) for αvβ3 | Selectivity (αvβ3 vs. αIIbβ3) | Reference |

| L1 | cyclo(RGDfV) | Head-to-tail cyclization | ~100 | High | [6] |

| P5 | cyclo(RGDf-N(Me)V-) | N-methylation & Cyclization | ~50 | ~1500-fold | [6] |

| E[c(RGDfK)]₂ | Dimeric cyclic peptide | Dimerization & Cyclization | 100 ± 3 | Not specified | [3] |

| NOTA-2PEG₄-dimer | Dimeric cyclic peptide with PEG linker | Dimerization, PEGylation & Cyclization | 54 ± 2 | Not specified | [3] |

| LXW64 | cGRGDd(Nal)vc | Disulfide bridge | ~15 | High | [4][5] |

| 2-c | c(G₇RGDLPET) derivative | Head-to-tail cyclization | 910 | ~14-fold (vs. αvβ5) | [1] |

Metabolic Stability of Constrained Peptides

The introduction of constraints can significantly enhance the resistance of peptides to proteolytic degradation. The following table provides examples of the metabolic stability of different types of constrained peptides in biological matrices.

| Peptide Type | Constraint | Matrix | Half-life (t½) | Reference |

| Fluorescently labeled peptide 1 | Unspecified | Human blood plasma | 43.5 h | [7] |

| Fluorescently labeled peptide 2 | Unspecified | Human blood plasma | 3.2 h | [7] |

| Fluorescently labeled peptide 4 | Unspecified | Human blood plasma | >72 h (approx. 90% intact) | [7] |

| Stapled Peptide (SAHBA) | All-hydrocarbon staple | Serum | 29.4 h | |

| Unstapled control peptide | Linear | Serum | 3.1 h | [8] |

| Double-stapled peptide | Two all-hydrocarbon staples | Pepsin (pH 2) | 192-fold increase vs. unmodified | |

| Unmodified peptide | Linear | Pepsin (pH 2) | Baseline | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of constrained peptidomimetics, focusing on the examples provided in the quantitative data section.

Solid-Phase Synthesis of Tailed Cyclic RGD Peptides

This protocol is adapted from the synthesis of c[RGDfE(SGGKK-NH₂)].[10][11]

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Glu(OAll)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

N-methylmorpholine (NMM)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the coupling reaction using the Kaiser test. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence: Lys(Boc), Lys(Boc), Gly, Gly, Ser(tBu), Glu(OAll), Phe, Asp(OtBu), Gly, Arg(Pbf).

-

Allyl Deprotection: Wash the resin with DCM. Prepare a solution of Pd(PPh₃)₄ (3 equivalents) in a mixture of chloroform, acetic acid, and NMM (37:2:1). Add the solution to the resin and agitate for 3 hours under a nitrogen atmosphere. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF, followed by DMF and DCM washes.

-

On-Resin Cyclization: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly. Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin and agitate for 4 hours to facilitate head-to-tail cyclization.

-

Cleavage and Deprotection: Wash the cyclized peptide-resin with DMF and DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5) for 3 hours.

-

Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Integrin αvβ3 Binding Affinity Assay (Competitive ELISA)

This protocol is a general method for determining the IC50 values of peptidomimetics that bind to integrin αvβ3.[12][13]

Materials:

-

Purified human integrin αvβ3

-

Vitronectin (or another RGD-containing ligand)

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Test peptidomimetics at various concentrations

-

Biotinylated anti-integrin αvβ3 antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Competition: Wash the plate with PBST. Add a constant concentration of purified integrin αvβ3 (predetermined to give a submaximal signal) to each well, along with varying concentrations of the test peptidomimetic. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate with PBST. Add a biotinylated anti-integrin αvβ3 antibody and incubate for 1 hour. Wash the plate and then add streptavidin-HRP conjugate, incubating for 30 minutes.

-

Signal Development: Wash the plate thoroughly. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.

-

Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Peptide Stability Assay in Human Plasma

This protocol describes a general method for assessing the metabolic stability of peptidomimetics in human plasma.[7][14]

Materials:

-

Test peptidomimetic

-

Human plasma (pooled, with anticoagulant like heparin or EDTA)

-

Acetonitrile (ACN)

-

Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV or fluorescence detector

-

Mass spectrometer (optional, for metabolite identification)

Procedure:

-

Incubation: Pre-warm human plasma to 37°C. Add the test peptidomimetic to the plasma at a final concentration of, for example, 100 µM. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately quench the enzymatic reaction and precipitate plasma proteins by adding 2 volumes of a cold ACN/EtOH (1:1, v/v) mixture to the aliquot. Vortex and incubate at -20°C for at least 2 hours (or overnight).

-

Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

Analysis: Analyze the supernatant by RP-HPLC. Use a suitable C18 column and a gradient of water/ACN containing 0.1% TFA. Monitor the disappearance of the parent peptide peak over time.

-

Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time. Fit the data to a one-phase exponential decay model to calculate the half-life (t½) of the peptidomimetic in plasma.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Integrin αvβ3 Signaling Pathway

Integrin αvβ3 plays a crucial role in cell adhesion, migration, and angiogenesis. Upon binding to its extracellular matrix (ECM) ligands, such as vitronectin, it triggers a cascade of intracellular signaling events. Cyclic RGD peptidomimetics act as competitive antagonists, blocking the binding of ECM ligands and thereby inhibiting downstream signaling.

Experimental Workflow for Peptidomimetic Drug Discovery

The development of a peptidomimetic drug involves a multi-step process, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

Mechanism of Thrombin Inhibition

Thrombin is a key serine protease in the coagulation cascade. Some peptidomimetic inhibitors act by binding to thrombin's active site and/or its exosites, thereby preventing the cleavage of fibrinogen to fibrin.

References

- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 9. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-(Fmoc-amino)cyclopropanecarboxylic Acid in DMF

For Researchers, Scientists, and Drug Development Professionals

General Solubility of Fmoc-Amino Acids in DMF

N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely employed in SPPS due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids.[1] Generally, Fmoc-amino acids exhibit good to excellent solubility in DMF.[2] However, the solubility can be influenced by several factors, including the hydrophobicity of the amino acid side chain and the tendency of the Fmoc groups to aggregate.[3][4]

While specific numerical values for the solubility of 1-(Fmoc-amino)cyclopropanecarboxylic acid in DMF are not published, it is described as being soluble in organic solvents such as DMF and dichloromethane.[5] The cyclopropyl moiety of Fmoc-Acca-OH introduces a degree of rigidity and a nonpolar character that can influence its solubility relative to other Fmoc-amino acids.

Table 1: General Solubility of Fmoc-Amino Acid Classes in Common SPPS Solvents

| Amino Acid Class | DMF | NMP | DMSO | DCM |

| Aliphatic (e.g., Ala, Gly, Val) | Good to Excellent | Good to Excellent | Good to Excellent | Limited |

| Hydroxylic (e.g., Ser, Thr) | Good | Good | Excellent | Limited |

| Acidic & Amide (e.g., Asp, Glu, Asn, Gln) | Variable to Good | Good | Good | Limited |

| Basic (e.g., Arg, His, Lys) | Variable to Good | Good | Good | Limited |

| Aromatic (e.g., Phe, Tyr, Trp) | Good | Good | Good | Limited |

| Sulfur-containing (e.g., Cys, Met) | Variable to Good | Good | Excellent | Limited |

| Proline | Excellent | Excellent | Excellent | Good |

| This compound | Reported as Soluble | Not specified | Not specified | Soluble |

Note: This table provides general guidance. Actual solubility can vary based on the specific protecting groups and experimental conditions. Empirical determination of solubility is highly recommended.[3]

Factors Influencing Solubility in DMF

Several factors can impact the dissolution of Fmoc-amino acids in DMF:

-

Fmoc Group Aggregation: The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group can lead to intermolecular π-π stacking, causing aggregation and reducing solubility.[3]

-

Amino Acid Side Chain: The hydrophobicity of the amino acid side chain plays a significant role. Amino acids with more hydrophobic side chains may exhibit lower solubility in polar solvents like DMF.[4]

-

Solvent Quality: The purity of the DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can react with the Fmoc group and affect the integrity of the amino acid.[6]

-

Temperature: Gentle warming can increase the solubility of sparingly soluble Fmoc-amino acids. However, excessive heat should be avoided to prevent degradation.[3]

-

Presence of Additives: In cases of poor solubility, the addition of a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility.[3]

Below is a diagram illustrating the interplay of factors that influence the solubility of Fmoc-amino acids in DMF.

Experimental Protocol for Solubility Determination

For precise control over reaction conditions in SPPS, it is advisable to experimentally determine the solubility of this compound under your specific laboratory conditions. The following protocol, adapted from general methods for Fmoc-amino acids, provides a robust framework for such a determination.[1][7]

Materials:

-

This compound

-

High-purity, amine-free DMF

-

Vials with tight-fitting caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.

-

To each vial, add a precise volume of DMF (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[7]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microparticles.[1]

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[1]

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

The following diagram illustrates the workflow for this experimental protocol.

Practical Recommendations for SPPS

-

Standard Dissolution: For routine coupling reactions, start by attempting to dissolve the required amount of this compound in high-purity DMF with vortexing. If dissolution is slow, ultrasonication for 5-10 minutes can be beneficial.[3]

-

Gentle Warming: If the compound does not fully dissolve, gentle warming to approximately 37°C with intermittent vortexing can be employed. Use the solution promptly after it has cooled to room temperature.[3]

-

Solvent Mixtures: For particularly difficult cases, adding a small percentage of DMSO to the DMF can significantly improve solubility. Prepare a concentrated stock solution in DMSO and add a small volume to the DMF for the coupling reaction.[3]

By understanding the factors that influence solubility and employing a systematic approach to its determination and optimization, researchers can ensure the efficient and successful incorporation of this compound into their synthetic peptides.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(Fmoc-amino)cyclopropanecarboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH) is a conformationally constrained non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and drug discovery. Its rigid cyclopropane backbone imparts unique structural properties to peptides, influencing their secondary structure and enhancing their metabolic stability. The incorporation of Fmoc-Acpc-OH into peptide sequences can induce β-turn conformations, which are crucial for molecular recognition and biological activity.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Acpc-OH into peptides using solid-phase peptide synthesis (SPPS).